
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzenecarboximidate group attached to an ethyl N-(diethylcarbamothioyl) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with diethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenecarboximidate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzenecarboximidates.
Aplicaciones Científicas De Investigación
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of parasitic infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-(ethylcarbamoyl)benzenecarboximidate
- N-(diethylcarbamothioyl)benzamide
- N-(diethylcarbamothioyl)furan-2-carboxamide
Uniqueness
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets.
Propiedades
Número CAS |
90473-84-0 |
|---|---|
Fórmula molecular |
C14H20N2OS |
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
ethyl N-(diethylcarbamothioyl)benzenecarboximidate |
InChI |
InChI=1S/C14H20N2OS/c1-4-16(5-2)14(18)15-13(17-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clave InChI |
BTQZEVDLCPIOER-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)N=C(C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


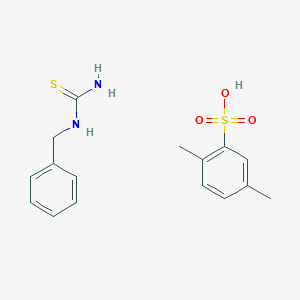

![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
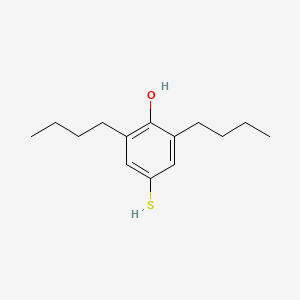
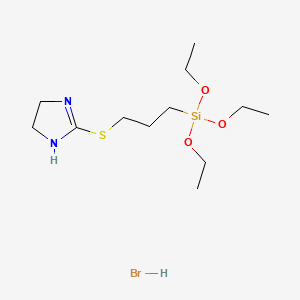

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

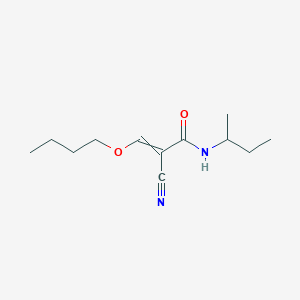
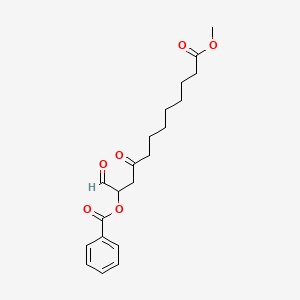

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
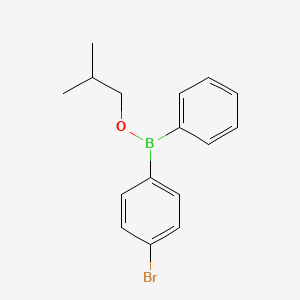
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
